7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
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Description
7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C17H21N3S and its molecular weight is 299.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines have been found to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, cell growth, and proliferation.
Mode of Action
This inhibition can lead to changes in cellular signaling pathways, potentially leading to effects such as the suppression of cell growth or induction of cell death .
Biochemical Pathways
The biochemical pathways affected by this compound would be dependent on its specific targets. Given the broad range of targets associated with pyrido[2,3-d]pyrimidines, it’s likely that multiple pathways could be affected. These could include pathways involved in cell growth and proliferation, apoptosis, and various signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. Given the targets associated with pyrido[2,3-d]pyrimidines, potential effects could include the inhibition of cell growth, induction of cell death, or alterations in cellular signaling .
Biochemical Analysis
Biochemical Properties
They are known to exhibit a broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties .
Cellular Effects
Related pyrrolopyrimidines have been shown to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
It is known that pyrrolopyrimidines can act as inhibitors of protein kinases . They may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized and studied for their stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine at different dosages in animal models have not been reported. Related compounds have been studied for their effects at different dosages .
Metabolic Pathways
Pyrimidine biosynthesis is a conserved pathway in all living organisms and is necessary to maintain cellular fundamental functions such as DNA and RNA biosynthesis .
Transport and Distribution
Related compounds have been studied for their transport and distribution .
Subcellular Localization
Related compounds have been studied for their subcellular localization .
Properties
IUPAC Name |
4-methyl-2-methylsulfanyl-7-(4-propan-2-ylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S/c1-11(2)13-5-7-14(8-6-13)20-10-9-15-12(3)18-17(21-4)19-16(15)20/h5-8,11H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLCBRRMZVZEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.